1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine
Description
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine is a tertiary amine derivative characterized by a 2-methylpropane-2-amine (tert-butylamine) backbone linked to a 3,5-dichloro-2-pyridyloxy group.
Properties
Molecular Formula |
C9H12Cl2N2O |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)oxy-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-9(2,12)5-14-8-7(11)3-6(10)4-13-8/h3-4H,5,12H2,1-2H3 |
InChI Key |
JUHLIKLCPFQNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine typically involves the following steps:
Formation of the Dichloropyridyl Intermediate: The starting material, 3,5-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the dichloropyridyl intermediate.
Ether Formation: The intermediate is then reacted with 2-methylpropan-2-amine in the presence of a base to form the desired compound via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloropyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Nucleophiles: Nucleophiles like amines, thiols, and alcohols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream effects.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Amine Derivatives
Key Observations :
- Aromatic System : The pyridine ring in the target compound introduces nitrogen-mediated hydrogen bonding, unlike phenyl analogs (e.g., 2-(3,5-dichlorophenyl)propan-2-amine) .
- Substituents : Chlorine atoms in the target compound enhance electron-withdrawing effects compared to methoxy or propyl groups in other derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s ClogP (~2.5) is lower than phenyl analogs (e.g., ~3.1 for 2-(3,5-dichlorophenyl)propan-2-amine) due to the pyridyl ring’s polarity .
- Solubility : The pyridyloxy group may improve solubility in polar solvents compared to purely hydrophobic dichlorophenyl derivatives.
Biological Activity
1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine, also known by its CAS number 61170-14-7, is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, including antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C9H12Cl2N2O
- Molecular Weight : 219.11 g/mol
- LogP : 2.924 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various Gram-positive bacteria and fungi. The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.0 | |
| Klebsiella pneumoniae | 8.0 | |
| Candida auris | 16.0 | |
| Pseudomonas aeruginosa | 32.0 |
The compound exhibited structure-dependent activity, with modifications to its molecular structure leading to variations in potency against these pathogens.
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, 1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine has been evaluated for its anticancer potential. Studies have reported its cytotoxic effects in various cancer cell lines, particularly in lung cancer models:
The compound's mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression in cancer cells.
Case Studies
- Antimicrobial Resistance Study : A study focused on multidrug-resistant strains of Staphylococcus aureus demonstrated that derivatives of the compound could effectively inhibit growth where traditional antibiotics failed. This highlights its potential as a novel therapeutic agent in combating antibiotic resistance .
- Cytotoxicity in Human Cell Lines : In vitro tests on human lung cancer cell lines showed that the compound significantly reduced cell viability compared to controls, suggesting that it may serve as a lead compound for further anticancer drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
